molecular formula C18H26OS B14427741 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one CAS No. 79681-41-7

7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one

Cat. No.: B14427741
CAS No.: 79681-41-7
M. Wt: 290.5 g/mol
InChI Key: PWRPPTPHUADEGE-UHFFFAOYSA-N
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Description

7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is an organic compound with the molecular formula C18H26OS It is characterized by the presence of a phenylsulfanyl group attached to a dec-9-EN-5-one backbone, with two methyl groups at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dec-9-EN-5-one Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired backbone.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions. Thiophenol is often used as the nucleophile, reacting with a suitable leaving group on the dec-9-EN-5-one backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiophenol, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-10-(phenylthio)dec-9-EN-5-one: Similar structure but with a thioether group instead of a sulfanyl group.

    7,7-Dimethyl-10-(phenylsulfonyl)dec-9-EN-5-one: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.

Uniqueness

7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

79681-41-7

Molecular Formula

C18H26OS

Molecular Weight

290.5 g/mol

IUPAC Name

7,7-dimethyl-10-phenylsulfanyldec-9-en-5-one

InChI

InChI=1S/C18H26OS/c1-4-5-10-16(19)15-18(2,3)13-9-14-20-17-11-7-6-8-12-17/h6-9,11-12,14H,4-5,10,13,15H2,1-3H3

InChI Key

PWRPPTPHUADEGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)(C)CC=CSC1=CC=CC=C1

Origin of Product

United States

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